molecular formula C6H4ClIN2O2 B2756659 2-Chloro-4-iodo-6-nitroaniline CAS No. 873386-86-8

2-Chloro-4-iodo-6-nitroaniline

Cat. No.: B2756659
CAS No.: 873386-86-8
M. Wt: 298.46
InChI Key: BHGBOSXOBVKKQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-4-iodo-6-nitroaniline is an aromatic compound with the molecular formula C6H4ClIN2O2 It is characterized by the presence of chloro, iodo, and nitro substituents on an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-iodo-6-nitroaniline typically involves a multi-step process starting from aniline or its derivatives. One common route includes:

    Nitration: Aniline is first nitrated to form 4-nitroaniline using a mixture of concentrated nitric acid and sulfuric acid.

    Halogenation: The nitroaniline is then subjected to halogenation.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are often employed.

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Strong nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Tin and hydrochloric acid, or palladium on carbon with hydrogen gas.

    Coupling: Palladium catalysts with bases like potassium carbonate in solvents such as dimethylformamide.

Major Products:

    Amino Derivatives: Reduction of the nitro group yields 2-Chloro-4-iodo-6-aminoaniline.

    Coupled Products: Coupling reactions can produce biaryl compounds with various functional groups depending on the reactants used.

Scientific Research Applications

2-Chloro-4-iodo-6-nitroaniline has diverse applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 2-Chloro-4-iodo-6-nitroaniline is unique due to the combination of chloro, iodo, and nitro groups, which confer distinct reactivity patterns and make it a versatile intermediate in organic synthesis and industrial applications.

Properties

IUPAC Name

2-chloro-4-iodo-6-nitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClIN2O2/c7-4-1-3(8)2-5(6(4)9)10(11)12/h1-2H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHGBOSXOBVKKQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])N)Cl)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClIN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.